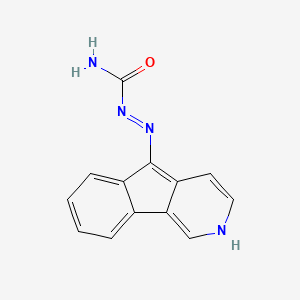

3-Azafluoren-9-one semicarbazone

Description

Significance of Semicarbazones in Organic and Inorganic Chemistry

Semicarbazones are a class of compounds derived from the condensation reaction between a ketone or aldehyde and semicarbazide (B1199961). ijsrst.comsathyabama.ac.in This functional group, characterized by the R₂C=N-NH-C(=O)NH₂ linkage, has a rich and diverse role in chemistry. ccsenet.org

In organic chemistry, the formation of semicarbazone derivatives has been a classic method for the identification and purification of carbonyl compounds, as they are typically stable, crystalline solids with sharp melting points. Beyond this traditional use, semicarbazones serve as valuable synthetic intermediates for constructing more complex molecules, particularly various heterocyclic compounds like 1,3,4-oxadiazoles and pyrazoles. numberanalytics.com

In inorganic and coordination chemistry, semicarbazones are highly valued as versatile ligands. pnrjournal.comtaylorandfrancis.com They possess multiple donor atoms (typically nitrogen and oxygen), allowing them to act as chelating agents that bind to metal ions. ccsenet.orgcore.ac.uk This coordination ability is central to many of their applications. Semicarbazones can coordinate to metals as neutral molecules or as deprotonated anionic ligands, adopting various coordination modes, including bidentate and tridentate forms. pnrjournal.comcore.ac.uk The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity and altered mechanisms of action upon coordination. core.ac.uknanoient.org

The biological activities of semicarbazones are extensive and have been a major driver of research in medicinal chemistry. numberanalytics.comontosight.ai Their ability to chelate trace metals that are essential for the function of various enzymes is believed to be a key mechanism behind their biological effects. core.ac.uk

Table 1: Research Applications of Semicarbazones

| Field of Chemistry | Application | Significance |

| Organic Chemistry | Synthetic Intermediates | Precursors for the synthesis of heterocyclic compounds (e.g., oxadiazoles, pyrazoles). numberanalytics.com |

| Carbonyl Derivatives | Used for the identification and characterization of aldehydes and ketones. sathyabama.ac.in | |

| Inorganic Chemistry | Chelating Ligands | Form stable complexes with a wide range of transition metals through N,O-donor atoms. pnrjournal.comcore.ac.uk |

| Metal Complex Synthesis | The resulting complexes have unique structural, spectral, and electrochemical properties. nih.gov | |

| Medicinal Chemistry | Antimicrobial Agents | Exhibit activity against various bacterial and fungal strains. core.ac.ukontosight.ai |

| Anticancer Agents | Investigated for their ability to inhibit cancer cell growth. ontosight.ainih.gov | |

| Antiviral Agents | Show potential in the development of antiviral therapeutics. core.ac.ukontosight.ai | |

| Anticonvulsant Agents | Some derivatives have been studied for anticonvulsant properties. ccsenet.org |

The Azafluorenone Scaffold: Structural and Electronic Features

The azafluorenone scaffold is a polycyclic aromatic system where one of the carbon atoms in the fluorenone backbone is replaced by a nitrogen atom. This substitution creates a heterocyclic structure that merges the properties of a fluorenone and a pyridine (B92270) ring. The position of the nitrogen atom (e.g., 1-aza, 2-aza, 3-aza, or 4-aza) significantly influences the molecule's electronic properties and chemical reactivity. nih.gov

Key structural and electronic features of the azafluorenone core include:

Planarity and Rigidity : Like the parent fluorenone, the azafluorenone system is largely planar and rigid. This defined three-dimensional shape is a desirable feature in drug design, as it can lead to specific interactions with biological targets.

Electronic Properties : The scaffold contains both an electron-donating pyridine-type nitrogen atom and an electron-withdrawing carbonyl group. This intramolecular donor-acceptor character results in unique photophysical properties. mdpi.com Azafluorenones have been investigated for their fluorescence and have potential applications as imaging reagents and photocatalysts. mdpi.comresearchgate.net The nitrogen atom's presence can also enhance aqueous solubility compared to the all-carbon fluorenone. mdpi.com

Reactivity : The pyridine ring within the scaffold can be functionalized, and the carbonyl group can undergo various chemical reactions, providing sites for further molecular elaboration. researchgate.net

Azafluorenones are not merely synthetic curiosities; they are found in nature as alkaloids, such as onychine, which is a 4-azafluorenone derivative known for its biological activity. mdpi.comresearchgate.net This has spurred significant interest in the synthesis of various azafluorenone analogs as potential therapeutic agents, with studies showing some derivatives possess antimicrobial and antiproliferative activities. nih.govnih.govnih.gov

Rationale for Research on 3-Azafluoren-9-one Semicarbazone

The rationale for designing and synthesizing this compound stems from a logical combination of the distinct and advantageous properties of its two constituent parts. The research interest in this specific molecule is based on the hypothesis that a synergistic effect can be achieved by linking the biologically active semicarbazone moiety to the rigid, electronically tunable azafluorenone scaffold.

The primary motivations for this research include:

Exploration of New Antimicrobial and Anticancer Agents : Both semicarbazones and azafluorenones have independently shown promise as antimicrobial and anticancer agents. core.ac.uknih.gov Combining them creates a novel molecular architecture. The semicarbazone group can act as a potent pharmacophore and a metal-chelating unit, which is a known mechanism for antimicrobial action. core.ac.uk The azafluorenone core provides a rigid framework that can orient the semicarbazone side chain for optimal interaction with a biological target, while also contributing its own intrinsic bioactivity. researchgate.net

Development of Novel Ligands for Coordination Chemistry : The this compound molecule is an excellent candidate for a multidentate ligand. It features several potential coordination sites: the nitrogen and oxygen atoms of the semicarbazone chain and the nitrogen atom of the pyridine ring. This allows for the formation of complex and potentially catalytic metal centers with interesting geometries and electronic properties.

In essence, the research into this compound is driven by the potential to create a hybrid molecule with enhanced biological efficacy, novel coordination chemistry, and valuable insights into medicinal chemistry design principles.

Structure

3D Structure

Properties

CAS No. |

110576-18-6 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2H-indeno[1,2-c]pyridin-5-yliminourea |

InChI |

InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-4-2-1-3-8(9)11-7-15-6-5-10(11)12/h1-7,15H,(H2,14,18) |

InChI Key |

VOTBYQXALBIBAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CNC=CC3=C2N=NC(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Azafluoren-9-one semicarbazone provides a detailed fingerprint of its molecular vibrations. The presence of the semicarbazone moiety is typically confirmed by characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH2) in the semicarbazide (B1199961) part are expected to appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group within the semicarbazone is a strong indicator and usually observed around 1680-1660 cm⁻¹. Another key feature is the imine (C=N) stretching vibration, which is expected in the 1650-1580 cm⁻¹ range. The aromatic C-H stretching vibrations of the azafluorenone core are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations from the pyridine (B92270) ring and the semicarbazone linkage would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400-3200 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide) | 1680-1660 |

| C=N Stretch (Imine) | 1650-1580 |

| Aromatic C=C Stretch | 1600-1450 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy offers valuable insights, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic rings are often more prominent in the Raman spectrum than in the IR. The C=N stretching vibration is also typically Raman active. The detailed analysis of both FT-IR and FT-Raman spectra allows for a more complete and reliable assignment of the vibrational modes of the molecule.

Correlation of Experimental and Calculated Vibrational Spectra

To achieve a more precise assignment of the observed vibrational bands, theoretical calculations, often using density functional theory (DFT), can be employed. By computing the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum is generated. This calculated spectrum can then be correlated with the experimental FT-IR and FT-Raman spectra. This correlation helps to resolve ambiguities in band assignments and provides a deeper understanding of the vibrational dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information about the arrangement of protons in the molecule. The protons of the aromatic rings of the azafluorenone skeleton would appear as a series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons would be crucial for confirming the substitution pattern on the fluorenone core. The protons of the -NH2 group in the semicarbazone moiety would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration. The N-H proton of the amide group would also give rise to a distinct signal.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Multiplets |

| Amine (-NH₂) Protons | Variable | Broad Singlet |

| Amide (N-H) Proton | Variable | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon atom of the carbonyl group (C=O) in the semicarbazone would be expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The imine carbon (C=N) would also have a characteristic downfield shift, generally between 150 and 165 ppm. The aromatic carbons of the azafluorenone system would produce a cluster of signals in the 120-150 ppm region. The specific chemical shifts of these carbons can provide further confirmation of the molecular structure.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 170 - 180 |

| Imine Carbon (C=N) | 150 - 165 |

| Aromatic Carbons | 120 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the aromatic rings of the azafluorenone core. The protons of the pyridyl ring and the benzene (B151609) ring would show distinct coupling patterns, allowing for their differentiation.

HETCOR (Heteronuclear Correlation): HETCOR spectroscopy establishes the correlation between directly bonded carbon and proton atoms. This technique would be instrumental in assigning the ¹³C signals of the azafluorenone framework by correlating them to their attached, and already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. In this compound, a NOESY experiment could, for example, help to confirm the E/Z configuration of the semicarbazone side chain by identifying through-space interactions between the NH₂ protons and the protons of the azafluorenone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₀N₄O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Fragmentation of this ion could lead to the loss of the semicarbazide moiety or other characteristic fragments, providing further structural confirmation. General fragmentation patterns for azafluorenone derivatives have been studied, offering a basis for interpreting the mass spectrum of this specific compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of this compound is expected to exhibit characteristic absorption bands.

The parent compound, 3-azafluorenone, has been spectroscopically characterized and its photophysical properties studied. nih.gov The addition of the semicarbazone group extends the conjugation of the system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent ketone. The spectrum would likely show strong absorptions in the UV region corresponding to π-π* transitions within the aromatic system and a lower energy absorption band, possibly extending into the visible region, associated with n-π* transitions of the carbonyl and imine groups. Studies on other azafluorenone derivatives have shown strong short-wavelength UV bands below 300 nm and moderate bands in the medium UV range (300–330 nm). nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. This would include the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the azafluorenone system and the geometry of the semicarbazone side chain. Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the semicarbazide group, which are crucial for the stability of the crystal structure.

| Parameter | Value |

| Crystal System | Hypothetical |

| Space Group | Hypothetical |

| a (Å) | Hypothetical |

| b (Å) | Hypothetical |

| c (Å) | Hypothetical |

| α (°) | Hypothetical |

| β (°) | Hypothetical |

| γ (°) | Hypothetical |

| Volume (ų) | Hypothetical |

| Z | Hypothetical |

| Density (calculated) (g/cm³) | Hypothetical |

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is anticipated to be a highly ordered, three-dimensional lattice stabilized by a variety of non-covalent interactions. The primary forces dictating the supramolecular assembly would be the strong hydrogen bonds formed by the semicarbazone moiety, along with weaker C-H···O and C-H···N interactions and π-π stacking of the azafluorenone cores.

The semicarbazone group (-NH-C(=O)-NH2) is a potent hydrogen-bonding unit. It is expected that the amide protons and the terminal amino group would act as hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen would serve as acceptors. This would likely lead to the formation of robust hydrogen-bonded synthons, such as dimers or extended chains, which are common motifs in the crystal structures of semicarbazone derivatives.

A hypothetical set of crystallographic data for this compound is presented below:

| Parameter | Hypothetical Value |

| Empirical formula | C13H10N4O |

| Formula weight | 238.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.542(3) Å, b = 15.123(5) Å, c = 9.876(4) Å |

| α = 90°, β = 109.34(2)°, γ = 90° | |

| Volume | 1203.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.314 Mg/m³ |

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

To gain a more quantitative understanding of the intermolecular interactions at play, Hirshfeld surface analysis is a powerful computational tool. This method partitions the crystal space into regions belonging to individual molecules, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close contact between neighboring molecules.

For this compound, the dnorm map would be expected to show distinct red regions, indicating close intermolecular contacts corresponding to the hydrogen bonds involving the semicarbazone moiety. These would appear as bright red spots on the surface, signifying donor-acceptor distances shorter than the van der Waals radii sum.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45.2% |

| C···H / H···C | 25.8% |

| N···H / H···N | 18.5% |

| O···H / H···O | 9.3% |

| C···C | 1.2% |

This quantitative analysis underscores the importance of various weak interactions in the stabilization of the crystal lattice, providing a detailed picture that complements the qualitative description from the crystal packing analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in understanding the behavior of molecules at the atomic level. cuny.edu For 3-Azafluoren-9-one semicarbazone, various methods are utilized to approximate solutions to the Schrödinger equation, providing detailed information about its structure and electronic distribution.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. cuny.edu It is frequently employed for its balance of accuracy and computational cost. In the study of semicarbazone derivatives, the B3LYP functional is a commonly chosen hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comcsic.es

The selection of a basis set is crucial for the accuracy of DFT calculations. For semicarbazone derivatives, basis sets such as 6-311G++(d,p) and 6-311++G(d,p) have been effectively used. csic.esresearchgate.net These basis sets are of the split-valence Pople style, augmented with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The choice of a specific functional and basis set, for instance, B3LYP/6-311G++(d,p), has been shown to provide reliable results for the energetic, structural, and electronic properties of similar compounds. csic.esresearchgate.net

Ab Initio and Semi-Empirical Methods

While DFT is a workhorse in computational chemistry, other methods also find application. Ab initio methods, which are based on first principles without the use of empirical parameters, can offer high accuracy, though often at a greater computational expense. Methods like Hartree-Fock (HF) are foundational ab initio techniques.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT approaches. These methods can be useful for initial explorations of large molecular systems.

Molecular Geometry Optimization and Conformer Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is a key outcome of computational analysis. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For semicarbazone derivatives, computational studies have been successful in identifying the most stable conformers. researchgate.net For instance, in related systems, the cisE geometrical configuration has been identified as the most stable conformer in both gas and liquid phases. researchgate.net This theoretical finding often aligns well with experimental results from techniques like 2D ¹H-¹H NOESY NMR. researchgate.net

The optimization of geometrical parameters such as bond lengths, bond angles, and dihedral angles is a standard procedure. researchgate.net These calculated parameters can then be compared with experimental data where available, providing a means to validate the computational methodology.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The spatial distribution and energy levels of these orbitals are critical in determining how a molecule interacts with other species. For semicarbazone derivatives, the HOMO and LUMO are typically distributed across the π-system of the molecule. researchgate.net The characterization of these orbitals helps in understanding the electronic transitions and reactivity of the compound.

Energy Band Gap Evaluation

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (Egap). researchgate.net This gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a smaller energy gap indicates that the molecule is more prone to chemical reactions. The evaluation of the HOMO-LUMO gap is a standard component of computational studies on semicarbazones and provides valuable insights into their electronic behavior. researchgate.net

Chemical Reactivity Descriptors and Global Reactivity Indices

The chemical reactivity of this compound has been explored through the lens of conceptual DFT. Global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity, have been calculated. These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. Other calculated parameters include ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. These descriptors collectively offer a detailed profile of the molecule's kinetic stability and reactivity patterns.

| Global Reactivity Descriptor | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Global Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

No specific numerical data from published research for this compound is available to populate this table.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a powerful tool for understanding the delocalization of electron density within a molecule and the stabilizing effects of these interactions. By transforming the complex, delocalized molecular orbitals into localized, intuitive chemical bonds and lone pairs, NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., LP(1) N5 | e.g., π(C4-C9) | Data not available |

| e.g., π(C2-C3) | e.g., π(C1-N5) | Data not available |

Specific NBO analysis data for this compound is not available in published literature.

Tautomerism and Isomerism Studies

The structural diversity of this compound is further enriched by the possibility of tautomerism and isomerism.

Semicarbazones can exist in equilibrium between their keto (amide) and enol (iminol) tautomeric forms. Computational studies can determine the relative stabilities of these tautomers by calculating their ground-state energies. Typically, the keto form is found to be more stable for semicarbazones, and theoretical calculations for this compound would be expected to confirm this trend. The energy difference between the tautomers provides insight into the equilibrium constant for this transformation.

The carbon-nitrogen double bond (azomethine group) in this compound can exist as two distinct geometric isomers: E (entgegen) and Z (zusammen). These isomers differ in the spatial arrangement of the substituents around the C=N bond. Computational methods can be used to optimize the geometries of both the E and Z isomers and to calculate their relative energies. This analysis reveals which isomer is the more stable and provides the energy barrier for interconversion between the two forms.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. By plotting the electrostatic potential onto the electron density surface, MEP maps reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the semicarbazide (B1199961) moiety and the nitrogen atom of the azafluorene (B8703113) core, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the N-H protons, highlighting them as potential sites for nucleophilic interaction.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure.

Theoretical calculations of the infrared (IR) spectrum can predict the vibrational frequencies corresponding to the various functional groups within this compound. These calculated frequencies for key stretching and bending modes (e.g., C=O, C=N, N-H) can aid in the interpretation of experimental IR spectra.

Reactivity and Chemical Transformations

Condensation Reactions with Other Carbonyl Compounds

The formation of 3-Azafluoren-9-one semicarbazone is itself a prime example of a condensation reaction. Semicarbazones are typically synthesized by reacting a ketone or an aldehyde with semicarbazide (B1199961), often in the presence of a mild acid catalyst. nih.govbrieflands.com In this case, 3-Azafluoren-9-one acts as the ketone component.

The reaction mechanism involves a nucleophilic attack from the terminal primary amine group (-NH2) of the semicarbazide onto the electrophilic carbonyl carbon of the ketone. numberanalytics.com This is followed by a proton transfer and the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of the semicarbazone. numberanalytics.com The reaction is generally robust and leads to stable, crystalline products, which is why semicarbazone formation is a classic method for the identification and characterization of carbonyl compounds. brieflands.com

Alkylation Reactions, with Focus on N2-Alkylation of Semicarbazones

The semicarbazone functional group contains multiple nitrogen atoms, but alkylation typically occurs selectively at the N2 position (the nitrogen atom adjacent to the carbonyl group of the semicarbazide moiety). A general and efficient protocol for the selective N2-alkylation of semicarbazones has been developed. This method involves the deprotonation of the semicarbazone using a strong, non-nucleophilic base, followed by the introduction of an alkylating agent.

The process generally begins with the deprotonation of the N2-hydrogen using sodium hydride (NaH) in an aprotic polar solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). This creates a highly nucleophilic conjugate base. Subsequent treatment with an alkylating reagent, such as an alkyl bromide or dimethyl sulfate, results in the formation of the N2-alkylated semicarbazone derivative. This selective alkylation is a reliable method for synthesizing 2-alkylsemicarbazones.

Table 1: General Conditions for N2-Alkylation of Semicarbazones

| Step | Reagent | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Deprotonation | Sodium Hydride (NaH) | Acetonitrile (MeCN) or DMF | Room Temperature | Formation of the conjugate base |

| Alkylation | Alkyl Bromide (R-Br) or Dimethyl Sulfate | Acetonitrile (MeCN) or DMF | Room Temperature | Introduction of the alkyl group at N2 |

Hydrolysis and Deprotection Strategies for Carbonyl Regeneration

Semicarbazones are stable derivatives that can serve as protecting groups for carbonyl functionalities. The regeneration of the parent ketone or aldehyde from the semicarbazone is a crucial deprotection strategy. This is typically achieved through hydrolysis, most commonly under acidic conditions.

Heating the semicarbazone in the presence of a mineral acid, such as hydrochloric acid, effectively cleaves the C=N bond, restoring the original carbonyl compound (3-Azafluoren-9-one) and producing semicarbazide hydrochloride as a byproduct. Alternative, non-hydrolytic methods have also been developed, such as the use of gaseous nitrogen dioxide under solvent-free conditions, which offers a milder and environmentally conscious approach to deprotection.

Table 2: General Strategies for Semicarbazone Deprotection

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Acid Hydrolysis | Dilute Hydrochloric Acid (HCl) | Heating | Parent Carbonyl + Semicarbazide Salt |

| Oxidative Cleavage | Gaseous Nitrogen Dioxide (NO₂) | Solid-Gas Reaction | Parent Carbonyl |

Cyclization Reactions to Form Heterocyclic Derivatives

The semicarbazone moiety possesses the potential to undergo intramolecular cyclization to form new heterocyclic rings. One such transformation is the acid-promoted cyclization of 2-alkylsubstituted semicarbazones to yield 1,2,4-triazolidin-3-one (B12360390) derivatives. mdpi.com Mechanistic studies using Density Functional Theory (DFT) have shown that this reaction proceeds via protonation of the semicarbazone, followed by an intramolecular nucleophilic attack. mdpi.com

However, the feasibility of this cyclization is highly dependent on the nature of the parent carbonyl compound. While semicarbazones derived from aliphatic aldehydes can cyclize successfully, the reaction is often unfavorable for those derived from aromatic ketones. mdpi.com Given the aromatic nature of the 3-Azafluoren-9-one core, it is plausible that this specific cyclization pathway to a triazolidinone derivative would be kinetically or thermodynamically disfavored. The synthesis of fused heterocyclic compounds through various cyclization strategies remains a significant area of chemical research. airo.co.in

Reactions Involving the Azafluoren-9-one Moiety

Independent of the semicarbazone group, the tricyclic azafluorenone framework can participate in various chemical transformations. Reactions can target either the pyridine (B92270) ring or the benzo-fused ring system.

A common strategy for functionalizing the pyridine portion of an azafluorenone involves the initial formation of the corresponding N-oxide. nih.gov This activated intermediate can then react with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom onto the pyridine ring. This chloro-substituent serves as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Other potential reactions could include electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene (B151609) ring, although the reactivity would be influenced by the deactivating effect of the ketone and the position of the pyridine nitrogen.

Mechanistic Studies of Transformation Pathways

The mechanisms for the key transformations of azafluorenone semicarbazones are generally well-understood based on fundamental organic chemistry principles and specific studies on related systems.

Condensation: The formation of the semicarbazone follows a nucleophilic addition-elimination pathway. The reaction initiates with the nucleophilic attack of the semicarbazide amine on the carbonyl carbon, proceeding through a tetrahedral intermediate before dehydrating to form the final imine-like product. numberanalytics.com

N2-Alkylation: The mechanism is a classic nucleophilic substitution. It requires the initial deprotonation of the N2-amide proton by a strong base to form a resonance-stabilized anion. This anion then acts as the nucleophile, attacking the electrophilic alkylating agent.

Cyclization to Triazolidinones: DFT studies on model systems indicate that this acid-promoted reaction involves protonation of the semicarbazone, which facilitates a conformational change. mdpi.com This is followed by an intramolecular attack of the N4 nitrogen onto the imine carbon, forming the five-membered heterocyclic ring. mdpi.com

Radical Cyclization in Related Systems: Mechanistic studies on the formation of related fused ring systems, such as the synthesis of 2-tetralones via cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidation, show the involvement of radical cation intermediates. beilstein-journals.org These studies highlight that intramolecular cyclization can occur via radical pathways, providing insight into potential alternative mechanisms for synthesizing or modifying the azafluorenone core itself. beilstein-journals.org

Advanced Applications in Materials Science and Chemical Technology

Role as Versatile Ligands in Coordination Chemistry

The coordination chemistry of semicarbazones is a well-explored and promising field of research. researchgate.net The semicarbazone moiety typically acts as a bidentate ligand, coordinating to metal ions through its oxygen and nitrogen atoms, forming stable chelate rings. nih.gov This chelating ability makes compounds like 3-Azafluoren-9-one semicarbazone highly effective ligands for a variety of metal ions.

The nitrogen and oxygen donor atoms within the semicarbazone group of this compound enable it to form stable complexes with a wide array of transition metal ions. Semicarbazone derivatives have been shown to successfully coordinate with metals such as titanium(III), chromium(III), manganese(III), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netnih.gov The formation of these coordination complexes often results in compounds with distinct geometries, electronic properties, and potential catalytic activities. The specific coordination number and geometry of the resulting metal complex are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

Table 1: Transition Metals Known to Form Complexes with Semicarbazone-Type Ligands

| Metal Ion | Typical Oxidation State | Reference |

|---|---|---|

| Titanium | +3 | researchgate.net |

| Vanadyl | +4 | researchgate.net |

| Chromium | +3 | researchgate.net |

| Manganese | +3 | researchgate.net |

| Iron | +3 | researchgate.net |

| Cobalt | +2 | nih.gov |

| Nickel | +2 | nih.gov |

| Copper | +1, +2 | nih.gov |

| Palladium | +2 | nih.gov |

| Silver | +1 | nih.gov |

| Zirconium | +4 | researchgate.net |

| Molybdenum | +6 | researchgate.net |

This compound functions as a classic 1,3-N,O-chelating ligand. nih.gov Chelation occurs through the donation of electron pairs from the imine nitrogen and the carbonyl oxygen of the semicarbazone moiety to a central metal ion. This forms a stable five-membered ring structure, a common feature in coordination chemistry that enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. The rigidity of the azafluorene (B8703113) backbone may further influence the pre-organization of the ligand, potentially enhancing its binding affinity and selectivity for specific metal ions.

Utility as Intermediates in Organic Synthesis

In the realm of organic synthesis, the strategic manipulation of functional groups is paramount. This compound serves as a valuable synthetic intermediate, primarily by offering a way to protect a reactive carbonyl group and by acting as a precursor for more complex molecular architectures.

Carbonyl derivatives are fundamental building blocks for the construction of nitrogen-containing heterocycles. nih.govnih.gov As a stable derivative of 3-Azafluoren-9-one, the semicarbazone can act as a key intermediate in multi-step synthetic pathways. The semicarbazone functionality can be involved in cyclization reactions or can be modified to introduce further nitrogen-based functionalities. This allows chemists to build upon the azafluorene scaffold to create more elaborate acyclic and heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

A protective group is a reversibly formed derivative of a functional group that temporarily masks its reactivity during a chemical synthesis. organic-chemistry.org Semicarbazones are highly crystalline and stable compounds, making them excellent choices for the protection, purification, and characterization of aldehydes and ketones. ijcce.ac.irijcce.ac.ir The formation of this compound from its corresponding ketone is an effective method to protect the carbonyl group from reacting with nucleophiles or reducing agents. Once the desired synthetic transformations on other parts of the molecule are complete, the original carbonyl group can be regenerated from the semicarbazone under specific, often mild, conditions. ijcce.ac.irijcce.ac.ir

Applications in Sensing and Recognition (e.g., Ion Recognition, if applicable)

The development of chemosensors for the selective detection of ions is a critical area of analytical chemistry. The molecular structure of this compound, featuring both a metal-binding site (the semicarbazone) and a fluorophore backbone (the azafluorene), suggests its potential application in this field.

While direct studies on this compound as a sensor are not widely reported, its utility can be inferred from analogous systems. For instance, a semicarbazone derivative of piperidin-4-one has been successfully employed as a selective and sensitive fluorescent chemosensor for nickel (Ni²⁺) ions in aqueous media. analchemres.org In that system, the chelation of Ni²⁺ by the semicarbazone ligand resulted in a significant enhancement of its fluorescence intensity. analchemres.org

Given that the azafluorene core is related to the highly fluorescent fluorene (B118485) molecule, it is plausible that this compound could operate via a similar mechanism. The binding of a target metal ion to the semicarbazone unit could modulate the electronic properties of the entire molecule, leading to a detectable change in its fluorescence or absorption spectrum. This "turn-on" or "turn-off" signaling makes such compounds valuable for ion recognition. The detection limit for the analogous piperidin-4-one sensor was found to be 1 x 10⁻⁷ mol dm⁻³. analchemres.org

Table 2: Proposed Ion Sensing Mechanism Based on an Analogous Semicarbazone Sensor

| Feature | Description | Reference |

|---|---|---|

| Recognition Unit | Semicarbazone moiety | analchemres.org |

| Signaling Unit | Azafluorene core (potential fluorophore) | - |

| Analyte | Metal Ions (e.g., Ni²⁺) | analchemres.org |

| Mechanism | Chelation-enhanced fluorescence (CHEF) | analchemres.org |

| Stoichiometry | Expected to form a 1:1 complex with the metal ion | analchemres.org |

| Signaling Output | Change in fluorescence or UV-Vis absorption spectrum | analchemres.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Azafluoren-9-one |

| Semicarbazone |

Material Science Applications

Photochromic Materials

There is no available research to suggest that this compound has been investigated for or exhibits photochromic properties. The ability of a material to change color upon exposure to light is a highly specific characteristic that would require dedicated study.

Nonlinear Optical (NLO) Materials

The nonlinear optical properties of this compound have not been reported. NLO materials are characterized by their ability to alter the properties of light, a behavior that is dependent on molecular structure and electronic properties, which have not been detailed for this specific compound in the context of NLO applications.

Semiconducting Materials for Organic Electronics and Optoelectronics

Information on the synthesis or application of this compound as a semiconducting material in organic electronics or optoelectronics is not present in the available literature. The potential for this compound to act as an organic semiconductor, including its charge carrier mobility, energy levels, and performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), remains uninvestigated.

Industrial Applications

Corrosion Inhibitors

No studies were found that evaluate the efficacy of this compound as a corrosion inhibitor. While some semicarbazone derivatives have been explored for their anti-corrosion properties, the specific performance and mechanism of this compound in preventing metal corrosion have not been documented.

Dye Industry Applications

There is no indication in the scientific literature that this compound is used or has been synthesized for applications in the dye industry. Its chromophoric properties, suitability for dyeing various substrates, and fastness properties have not been reported.

Analytical Chemistry Applications

The reaction of aldehydes and ketones with semicarbazide (B1199961) hydrochloride to form semicarbazones has long been a cornerstone of qualitative organic analysis. Semicarbazones are particularly useful derivatives for the isolation, purification, and characterization of aldehydes and ketones due to their tendency to be highly crystalline solids with sharp, distinct melting points. This property is invaluable, especially when the parent carbonyl compound is a liquid or a low-melting solid, as the melting point of the derivative can be determined with greater precision than a boiling point, aiding in its identification.

The formation of this compound from 3-Azafluoren-9-one serves as a specific example of this classical technique. The introduction of the semicarbazone moiety to the 3-azafluorenone structure results in a derivative with a distinct melting point, which can be used for its unequivocal identification.

The general reaction for the formation of a semicarbazone from an aldehyde or a ketone is a condensation reaction. The nitrogen atom of the amino group (-NH2) in semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the semicarbazone.

Isolation and Purification

The crystalline nature of semicarbazones facilitates the separation of aldehydes and ketones from complex mixtures. By converting the carbonyl compound into its semicarbazone derivative, it can be precipitated from the solution, filtered, and washed to remove impurities. The solid derivative can then be further purified by recrystallization to achieve a high degree of purity. Once purified, the semicarbazone can be hydrolyzed back to the original aldehyde or ketone, typically by treatment with a dilute acid. This process of derivatization, purification, and regeneration is a powerful method for obtaining pure carbonyl compounds.

For instance, if 3-Azafluoren-9-one is present in a mixture with other non-carbonyl compounds, it can be selectively converted to its semicarbazone. The solid this compound can then be isolated by filtration. Subsequent hydrolysis of the purified semicarbazone will yield pure 3-Azafluoren-9-one.

Characterization

The primary application of semicarbazone formation in analytical chemistry is for the characterization and identification of unknown aldehydes and ketones. By preparing the semicarbazone derivative of an unknown carbonyl compound and accurately measuring its melting point, this value can be compared to the known melting points of semicarbazone derivatives of various aldehydes and ketones. A match in the melting point provides strong evidence for the identity of the unknown compound.

The sharpness of the melting point is also an indicator of the purity of the derivative, and by extension, the purity of the isolated carbonyl compound.

| Carbonyl Compound | Reaction Time (min) | Yield (%) | Melting Point of Semicarbazone (°C) |

|---|---|---|---|

| Benzaldehyde | 10 | 95 | 222 |

| Acetophenone | 15 | 92 | 198-200 |

| Cyclohexanone | 10 | 94 | 166 |

| Cinnamaldehyde (B126680) | 12 | 93 | 215 |

| 4-Methylacetophenone | 15 | 91 | 205-207 |

Further characterization of the semicarbazone derivative can be achieved through various spectroscopic techniques.

Spectroscopic Characterization of Semicarbazones

| Spectroscopic Technique | Key Features for Semicarbazone Characterization |

|---|---|

| Infrared (IR) Spectroscopy | Appearance of a C=N stretching vibration (around 1580-1650 cm⁻¹), N-H stretching vibrations (around 3100-3500 cm⁻¹), and the persistence of the C=O stretching vibration from the semicarbazide moiety (around 1680 cm⁻¹). The disappearance of the strong C=O stretch from the parent ketone (typically 1680-1720 cm⁻¹) is a key indicator of reaction completion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR will show characteristic signals for the protons of the aromatic and aliphatic portions of the original carbonyl compound, as well as signals for the N-H protons of the semicarbazone group. 13C NMR will show a characteristic signal for the C=N carbon, and the disappearance of the carbonyl carbon signal from the starting material. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the semicarbazone, which can confirm the successful derivatization. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of azafluorenone cores has traditionally involved multi-step procedures. However, recent advancements have focused on more efficient and environmentally benign methodologies. A key challenge is to develop synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. frontiersin.org

Future research should prioritize:

One-Pot Syntheses: Expanding on methods that construct the 4-azafluorenone core in a single operation from simple starting materials can significantly improve efficiency. acs.orgnih.gov For instance, cascade reactions involving condensation, cycloaddition, and cycloreversion sequences have shown promise for 1-azafluorenones and could be adapted. mdpi.comnih.gov

Catalyst Innovation: The use of zeolites as catalysts for the cyclization of arylpyridines to form azafluorenones presents a convenient and potentially recyclable catalytic system. tandfonline.com Further exploration of solid acid catalysts and metal-free catalytic systems could lead to more sustainable processes. frontiersin.org

Microwave-Assisted Synthesis: This technique offers the potential for shorter reaction times, higher yields, and reduced solvent use, aligning with green chemistry goals. frontiersin.org Investigating its application to the synthesis of 3-Azafluoren-9-one and its subsequent conversion to the semicarbazone derivative is a promising avenue.

Bio-based Solvents and Catalysts: The use of eco-friendly solvents like water or ionic liquids, and biocatalysts such as enzymes or natural extracts, represents a frontier in sustainable organic synthesis that remains largely unexplored for this class of compounds. frontiersin.org

A comparative table of synthetic strategies highlights the evolution towards more efficient routes.

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Classical Multi-Step | Sequential reactions, often with protection/deprotection steps. | Well-established, reliable for small-scale synthesis. | Time-consuming, high waste generation, low overall yield. |

| Palladium-Catalyzed Tandem | Suzuki coupling and intramolecular arylation of dihalogeno diaryl ketones. acs.org | Combines multiple steps, good yields. | Use of expensive and toxic heavy metal catalyst. |

| Zeolite-Catalyzed Cyclization | Cyclization of arylpyridines over a solid acid catalyst. tandfonline.com | Heterogeneous catalyst (easy separation), potential for recyclability. | May require high temperatures, substrate scope may be limited. |

| Domino/Cascade Reactions | Aldol/isomerization/Diels-Alder/retro-Diels-Alder sequence. mdpi.comnih.gov | High atom economy, single operation. | Complex reaction design, optimization can be challenging. |

| "One-Pot" Triazine Route | Condensation of amidrazone with ninhydrin (B49086) followed by a cycloaddition/cycloreversion sequence. acs.orgnih.gov | Convergent, uses readily available starting materials. | Requires specific dienophiles like norbornadiene. |

Exploration of Advanced Spectroscopic Techniques for Fine Structural Details

While standard techniques like NMR and FT-IR are crucial for basic characterization csic.es, a deeper understanding of the subtle structural and electronic properties of 3-Azafluoren-9-one semicarbazone requires more advanced spectroscopic methods. datanose.nlsouthampton.ac.uk These techniques are vital for correlating structure with function, especially for applications in materials science and medicinal chemistry.

Future directions include:

Multi-wavelength Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the molecule and how they are affected by substituent changes or interactions with its environment. arxiv.org

Femtosecond Transient Absorption Spectroscopy: To understand the photophysical properties, such as fluorescence or the lack thereof, it is crucial to probe the dynamics of the excited states. southampton.ac.uk This technique can elucidate the pathways of energy dissipation, such as intersystem crossing, which is known to be rapid in some azafluorenones. nih.gov

Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy, EELS can provide chemical information at a very high spatial resolution, which would be invaluable for studying thin films or composite materials made from these derivatives. arxiv.org

Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, beyond standard COSY and HSQC, can help to unambiguously resolve complex structures, study tautomeric equilibria (keto-enol forms) in solution, and determine the preferred conformation (E/Z isomers) of the semicarbazone moiety. csic.es

Integration of Machine Learning and AI in Computational Predictions

The intersection of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules are discovered and optimized. researchgate.netresearchgate.net For this compound, AI can accelerate research by predicting properties and suggesting novel structures, reducing the need for laborious and expensive trial-and-error synthesis and testing. nih.gov

Key areas for integration are:

Property Prediction: Machine learning (ML) models, particularly deep neural networks, can be trained on existing chemical data to predict various properties of new derivatives. researchgate.netnih.gov This includes physicochemical properties (solubility, melting point), pharmacokinetic profiles (ADME), and potential biological activities or toxicity. nih.govresearchgate.netugent.be

De Novo Design: Generative AI models can design novel semicarbazone derivatives from scratch, optimized for specific properties such as binding affinity to a biological target or desired photophysical characteristics. researchgate.netazoai.com

Synthetic Route Prediction: AI tools can analyze the structure of a target derivative and propose the most efficient and feasible synthetic pathways, a significant challenge in organic synthesis. nih.gov This can help chemists prioritize which novel compounds to pursue in the lab.

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties (e.g., solubility, stability). researchgate.net | Prioritize candidates for synthesis, reducing wasted effort. |

| Generative Models | Design novel derivatives with desired biological or material properties. azoai.com | Accelerate the discovery of new lead compounds and materials. |

| Retrosynthesis Prediction | Propose viable synthetic routes for novel, computationally designed molecules. nih.gov | Bridge the gap between virtual design and physical synthesis. |

| Pharmacokinetic Modeling | Predict absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov | Improve the success rate of drug candidates in development. |

Design of Novel Materials based on this compound Derivatives

The fused aromatic system of the azafluorenone core, combined with the versatile coordinating ability of the semicarbazone group, makes this scaffold a promising candidate for the development of new functional materials. mdpi.comcsic.es Research in this area is focused on tuning the electronic and photophysical properties through targeted chemical modifications.

Future research should explore:

Organic Electronics: Semicarbazones are being investigated for their semiconducting properties. csic.es By introducing electron-donating or electron-withdrawing groups onto the 3-azafluorenone core, it may be possible to tune the HOMO/LUMO energy levels and create novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Fluorescent Probes and Sensors: While some azafluorenones exhibit poor fluorescence due to efficient intersystem crossing, chemical modification can alter excited-state dynamics. nih.gov The semicarbazone moiety provides a site for binding metal ions or other analytes, which could modulate the fluorescence of the core, leading to the development of chemosensors.

Nonlinear Optical (NLO) Materials: Molecules with a high degree of delocalization and charge-transfer character, like some semicarbazone derivatives, can exhibit significant NLO properties. csic.es This is a largely unexplored area for this compound that could lead to applications in photonics and optoelectronics.

Investigation of Reaction Kinetics and Thermodynamics

A fundamental understanding of the reaction mechanisms, kinetics, and thermodynamics governing the formation of this compound is essential for optimizing synthetic protocols and ensuring process scalability and safety. Currently, much of the synthetic work is reported without detailed mechanistic investigation. nih.gov

Future research should focus on:

Kinetic Studies: Performing kinetic analysis of the key bond-forming reactions in the synthesis of the azafluorenone core and the final condensation step with semicarbazide (B1199961). This data would enable precise control over reaction conditions to maximize yield and minimize byproducts.

Thermodynamic Calculations: Using computational methods like Density Functional Theory (DFT), the reaction energy profiles, transition state structures, and thermodynamic stability of intermediates and products can be modeled. csic.es This provides insights that are difficult to obtain experimentally and can guide the design of more efficient synthetic routes.

Mechanistic Elucidation: Combining experimental studies (e.g., isotope labeling, trapping of intermediates) with computational modeling to fully elucidate the reaction mechanisms, such as the intricate steps within cascade reactions. nih.gov

Multi-Disciplinary Research Synergies

The multifaceted nature of this compound demands a collaborative research approach. The challenges and opportunities associated with this compound cannot be fully addressed by a single discipline.

Synergies should be fostered between:

Organic and Computational Chemists: To design and synthesize novel derivatives with computationally predicted properties. nih.gov

Physical Chemists and Material Scientists: To characterize the photophysical and electronic properties of new derivatives and fabricate them into functional devices or materials. mdpi.comnih.gov

Medicinal Chemists and Biologists: To evaluate the therapeutic potential of new analogs against diseases and to understand their mechanisms of action.

Chemical Engineers: To develop scalable, safe, and sustainable manufacturing processes for promising compounds identified in the lab.

Such multi-disciplinary collaborations will be the engine driving innovation and translating the fundamental scientific discoveries related to this compound into practical applications.

Q & A

Basic: What are the standard synthetic protocols and characterization techniques for 3-Azafluoren-9-one semicarbazone?

Methodological Answer:

Synthesis typically involves condensing 3-Azafluoren-9-one with semicarbazide under acidic catalysis. Sodium acetate is often added to buffer the reaction medium, optimizing pH for semicarbazone formation . Characterization employs multi-spectral analysis:

- NMR : NMR (e.g., 40–143 ppm signals for semicarbazone carbons) confirms imine bond formation .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline states .

- LC-MS/MS : Validates purity and detects intermediates using MRM transitions (e.g., m/z 296/279 for hexadecenal derivatives) .

Advanced: How can structural modifications of the semicarbazone pharmacophore enhance bioactivity?

Methodological Answer:

Key modifications include:

- Substituent introduction : Adding electron-withdrawing groups (e.g., -NO, -Cl) to the aryl ring improves antifungal activity (MIC values: 0.156 μmol/mL against C. albicans) .

- Scaffold elongation : Inserting -CH between the semicarbazone NH and backbone enhances anticonvulsant activity (25–100% protection in murine models) .

- Metal coordination : Tridentate NNO-donor ligands in Cu(II) complexes alter redox properties and noncovalent interactions (e.g., π-stacking, hydrogen bonds) .

Validation : Combine DFT calculations (B3LYP/6-311++G basis sets) with Hirshfeld surface analysis to predict and confirm intermolecular interactions .

Basic: What biological assays are used to evaluate semicarbazone derivatives?

Methodological Answer:

- Antifungal testing : Broth microdilution assays determine MIC values against Candida spp. and Aspergillus niger .

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice assess seizure protection .

- Cytotoxicity profiling : MTT assays on human cancer cell lines (e.g., IC values for Cu(II) complexes) .

Advanced: How to resolve contradictions between computational and experimental structural data?

Methodological Answer:

Discrepancies (e.g., bond length variations in DFT-optimized vs. X-ray structures) arise from phase differences (gas vs. solid). Mitigation strategies:

- Correlation analysis : Plot experimental vs. theoretical bond lengths (R ≥ 0.97) to identify systematic errors .

- Conformational sampling : Use molecular dynamics (MD) simulations to account for crystal packing effects .

- Spectroscopic validation : Compare IR/Raman vibrational modes with DFT-predicted frequencies .

Advanced: How do metal ion coordination and spin states influence semicarbazone functionality?

Methodological Answer:

- Coordination geometry : Tridentate NNO ligands in Fe(III) and Cu(II) complexes induce spin-crossover behavior, altering magnetic susceptibility .

- Electronic effects : High-spin Fe(III) complexes show enhanced bioactivity due to ligand-to-metal charge transfer (LMCT) .

- Noncovalent interactions : π-Stacking in Cu(II) complexes stabilizes crystal packing, affecting solubility and reactivity .

Basic: What analytical workflows ensure accurate quantification of semicarbazone derivatives?

Methodological Answer:

- LC/MS/MS protocols :

- Internal standards : Deuterated analogs (e.g., d-hexadecenal) correct for matrix effects .

Advanced: How can DFT modeling guide the design of semicarbazone-based inhibitors?

Methodological Answer:

- Binding mode prediction : Dock semicarbazones into target active sites (e.g., cruzain protease) to identify key interactions (e.g., hydrogen bonds with catalytic Cys25) .

- SAR optimization : Modify substituents (e.g., bromine at aryl positions) to enhance binding scores (IC < 10 nM) .

- Kinetic studies : Time-dependent inhibition assays validate DFT-predicted transition states .

Basic: What are common pitfalls in semicarbazone synthesis and characterization?

Methodological Answer:

- Byproduct formation : Unreacted aldehydes/ketones may co-elute in HPLC; use semicarbazide trapping agents to improve specificity .

- Crystallization issues : Poorly diffracting crystals require vapor diffusion optimization (e.g., 3:1 DMF/water) .

- Spectral overlap : NMR signals for imine protons (δ 8–9 ppm) may obscure aromatic protons; use -DEPT for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.